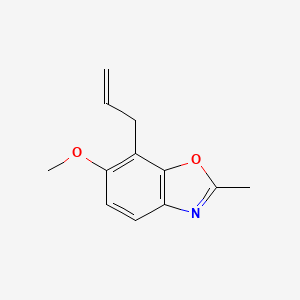

7-Allyl-6-methoxy-2-methylbenzoxazole

描述

7-Allyl-6-methoxy-2-methylbenzoxazole is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The oxazole ring contains oxygen and nitrogen heteroatoms, contributing to its aromatic stability and reactivity. Key substituents include:

- 2-Methyl group: Enhances steric bulk and may influence electronic properties.

- 6-Methoxy group: Increases hydrophilicity and modulates electronic effects via resonance.

属性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC 名称 |

6-methoxy-2-methyl-7-prop-2-enyl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13NO2/c1-4-5-9-11(14-3)7-6-10-12(9)15-8(2)13-10/h4,6-7H,1,5H2,2-3H3 |

InChI 键 |

IIIRDSZQNVMCBK-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=C(O1)C(=C(C=C2)OC)CC=C |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Heteroatom Composition :

- Benzoxazole (O, N) vs. Benzothiazole (S, N): Sulfur in benzothiazoles increases electron delocalization and polarizability, enhancing fluorescence (e.g., azidostyryl derivative in ). Benzoxazoles may exhibit greater oxidative stability due to oxygen’s electronegativity.

- Benzisoxazole (O, N in isoxazole ring): The isoxazole’s oxygen and nitrogen are adjacent, creating distinct reactive sites for electrophilic substitution compared to benzoxazoles .

Substituent Effects :

- Allyl vs. Azidostyryl : The allyl group in 7-Allyl-6-methoxy-2-methylbenzoxazole offers moderate lipophilicity, whereas the azidostyryl group in enables click chemistry applications.

- Methoxy Positioning : 6-Methoxy in benzoxazole may direct electrophilic substitution to the 4-position, unlike 2-methoxy in benzimidazole derivatives (), which influences metal coordination .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Allyl-6-methoxy-2-methylbenzoxazole, and how can structural purity be confirmed?

- Methodological Answer :

- Synthetic Routes :

Schiff base condensation : Adapt methods from benzothiazole derivatives by reacting 6-methoxy-2-methylbenzoxazole precursors with allyl-containing reagents under reflux conditions. Use anhydrous solvents (e.g., MeOH, DMF) and catalysts like acetic acid .

Azide-alkyne cycloaddition : Modify fluorogenic labeling strategies by introducing allyl groups via copper-catalyzed click chemistry, as demonstrated for benzothiazole-azide derivatives .

- Purity Verification :

- 1H-NMR : Confirm allyl group integration (δ 5.0–6.0 ppm for protons) and methoxy resonance (δ ~3.8 ppm) .

- HRMS : Validate molecular weight (e.g., calculated vs. experimental m/z for C₁₂H₁₃NO₂) .

- Chromatography : Use HPLC with UV detection (λ = 254–280 nm) to assess purity >95% .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 7-Allyl-6-methoxy-2-methylbenzoxazole?

- Methodological Answer :

- 1H/13C-NMR : Assign methoxy (δ ~55 ppm for 13C), allyl (δ ~115–135 ppm for sp² carbons), and benzoxazole ring signals .

- X-ray Diffraction : Resolve crystal packing and bond angles, particularly for the methoxy and allyl substituents, using single-crystal data (e.g., CCDC deposition protocols) .

- FT-IR : Identify benzoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzoxazole derivatives like 7-Allyl-6-methoxy-2-methylbenzoxazole?

- Methodological Answer :

- Variable Control : Replicate assays under standardized conditions (e.g., cell line viability tests at 24/48 hours, fixed concentrations) to isolate compound-specific effects .

- Factorial Design : Use 2^k factorial experiments to test interactions between variables (e.g., solvent polarity, temperature) on bioactivity outcomes .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What strategies optimize the bioactivity of 7-Allyl-6-methoxy-2-methylbenzoxazole through structural modifications?

- Methodological Answer :

- SAR Studies :

Allyl Chain Modulation : Replace the allyl group with propargyl or cyclopropyl analogs to enhance lipophilicity and metabolic stability .

Methoxy Substitution : Test electron-withdrawing groups (e.g., nitro) at the 6-position to alter electronic effects on ring reactivity .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Q. How can researchers ensure reproducibility in synthesizing 7-Allyl-6-methoxy-2-methylbenzoxazole across laboratories?

- Methodological Answer :

- Protocol Standardization :

Reagent Purity : Use ≥99% purity reagents, verified by certificates of analysis (CoA).

Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) at 30-minute intervals .

- Safety Compliance : Follow NIST guidelines for handling toxic intermediates (e.g., azides) in fume hoods with blast shields .

Q. What computational methods predict the environmental fate or toxicity of 7-Allyl-6-methoxy-2-methylbenzoxazole?

- Methodological Answer :

- QSAR Modeling : Develop quantitative structure-activity relationship models using EPI Suite™ to estimate biodegradability (e.g., BIOWIN scores) .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to assess persistence .

Methodological Frameworks

Q. How should researchers design experiments to investigate the compound’s mechanism of action in inflammatory pathways?

- Methodological Answer :

- In Vitro Assays :

COX-2 Inhibition : Measure prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages via ELISA .

NF-κB Translocation : Use confocal microscopy with GFP-tagged NF-κB constructs .

- In Vivo Models : Employ carrageenan-induced paw edema in rodents, dosing 10–50 mg/kg intraperitoneally .

Q. What analytical workflows validate the stability of 7-Allyl-6-methoxy-2-methylbenzoxazole under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。